N-Methyl-2,4-dioxoimidazolidine-1-carboxamide
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Overview
Description
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ It is a derivative of imidazolidine, featuring a carboxamide group and two oxo groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the reaction of hydantoins with organic isocyanates. One common method is the reaction of hydantoin with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid, while reduction can produce N-Methyl-2,4-diaminoimidazolidine-1-carboxamide.
Scientific Research Applications
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-Carbamoylhydantoins: These compounds share a similar core structure and undergo similar chemical reactions.
Indole 2 and 3-carboxamides: These derivatives also feature a carboxamide group and exhibit enzyme inhibitory properties.
Uniqueness
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-methyl-2,4-dioxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-6-4(10)8-2-3(9)7-5(8)11/h2H2,1H3,(H,6,10)(H,7,9,11) |
InChI Key |
KLZBZKGKUFNWKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CC(=O)NC1=O |
Origin of Product |
United States |
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